molecular formula C3H8ClNO B7798391 Acetimidic acid, methyl ester, hydrochloride

Acetimidic acid, methyl ester, hydrochloride

Cat. No.: B7798391
M. Wt: 109.55 g/mol
InChI Key: WHYJXXISOUGFLJ-UHFFFAOYSA-N
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Description

Acetimidic acid, methyl ester, hydrochloride is an organic compound with the chemical formula C3H8ClNO. It is commonly used in organic synthesis and biochemical research. This compound is typically found as a white crystalline solid that is highly soluble in water and some organic solvents. It is known for its stability under normal conditions but can decompose when exposed to high temperatures or moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetimidic acid, methyl ester, hydrochloride can be synthesized through the reaction of methyl acetimidate with hydrochloric acid. The general reaction is as follows:

CH3C(=NH)OCH3+HClCH3C(=NH)OCH3HCl\text{CH}_3\text{C}(=NH)\text{OCH}_3 + \text{HCl} \rightarrow \text{CH}_3\text{C}(=NH)\text{OCH}_3 \cdot \text{HCl} CH3​C(=NH)OCH3​+HCl→CH3​C(=NH)OCH3​⋅HCl

The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The reaction mixture is usually kept at a low temperature to prevent decomposition and is stirred continuously to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetimidic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetamide and other oxidation products.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Acetamide and other nitrogen-containing compounds.

    Reduction: Simpler organic compounds.

    Substitution: A variety of substituted organic compounds, depending on the nucleophile used.

Scientific Research Applications

Acetimidic acid, methyl ester, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to form imines and other nitrogen-containing compounds.

    Biology: It is used in protein cross-linking studies to understand protein-protein interactions.

    Medicine: It is investigated for its potential use in drug development and as a biochemical tool.

    Industry: It is used in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of acetimidic acid, methyl ester, hydrochloride involves its ability to form imines through nucleophilic addition reactions. The compound reacts with aldehydes and ketones to form imines, which are important intermediates in organic synthesis. The molecular targets and pathways involved include the formation of stable imine bonds, which can be further manipulated to form various organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • Ethanimidic acid, ethyl ester, hydrochloride
  • Acetamide
  • Methyl acetate

Uniqueness

Acetimidic acid, methyl ester, hydrochloride is unique due to its specific reactivity and stability. It is particularly useful in forming imines, which are valuable intermediates in organic synthesis. Its ability to form stable crystalline solids also makes it easy to handle and store compared to other similar compounds.

Properties

IUPAC Name

1-methoxyethylideneazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYJXXISOUGFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[NH2+])OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14777-29-8 (Parent)
Record name Methyl acetimidate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

109.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14777-27-6
Record name Ethanimidic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14777-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl acetimidate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetimidic acid, methyl ester, hydrochloride
Reactant of Route 2
Acetimidic acid, methyl ester, hydrochloride

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